4-fluorobutane-1-sulfonyl chloride

Vue d'ensemble

Description

4-fluorobutane-1-sulfonyl chloride: is an organic compound with the molecular formula C4H8ClFO2S and a molecular weight of 174.62 g/mol. This compound is widely used in various fields such as medical research, environmental research, and industrial research due to its unique chemical structure and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobutane-1-sulfonyl chloride can be achieved by reacting 4-fluorobutanol with sulfonyl chloride. This reaction is typically carried out under inert gas protection to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 4-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the sulfonyl chloride moiety.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Oxidized Products: Resulting from oxidation reactions.

Reduced Products: Resulting from reduction reactions.

Applications De Recherche Scientifique

4-fluorobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent for fluoro-tagging of nucleophiles.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in drug discovery and development due to its ability to modify biological molecules.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 4-fluorobutane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with molecular targets and pathways, influencing biological processes .

Comparaison Avec Des Composés Similaires

1-Butanesulfonyl chloride: Similar in structure but lacks the fluorine atom.

Perfluoro-1-butanesulfonyl fluoride: Contains a perfluorinated chain, making it more hydrophobic.

Uniqueness: 4-fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers.

Activité Biologique

4-Fluorobutane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a fluorine atom on the butane chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. Understanding its biological activity is crucial for its application in drug design and development.

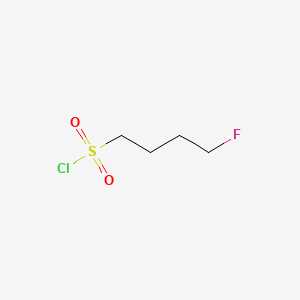

This compound has the molecular formula C4H8ClF O2S, and its structure can be represented as follows:

- Chemical Structure :

This compound is a derivative of sulfonyl chlorides, which are known for their reactivity and ability to form covalent bonds with nucleophiles.

Enzyme Inhibition

Sulfonyl chlorides, including this compound, have been identified as potent inhibitors of various enzymes, particularly serine hydrolases. These enzymes play critical roles in metabolic pathways and signal transduction.

- Fatty Acid Amide Hydrolase (FAAH) :

- Selectivity and Potency :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Key findings include:

- Modification Effects : Alterations in the functional groups attached to the butane chain can lead to variations in inhibitory potency. For example, introducing bulky or polar groups may enhance selectivity towards specific enzyme targets .

- Covalent Bonding : The mechanism of inhibition often involves covalent modification of the enzyme active site, leading to irreversible inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl chlorides, including this compound:

Study 1: Inhibition of FAAH

A study demonstrated that sulfonyl fluoride analogs exhibited potent inhibition of FAAH with IC50 values ranging from nanomolar to micromolar concentrations. The introduction of fluorine atoms was shown to enhance binding affinity and selectivity for FAAH compared to other serine hydrolases .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | TBD | High |

| Hexadecyl sulfonylfluoride | 37-50 | Moderate |

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving various cancer cell lines, derivatives of sulfonyl chlorides demonstrated significant anti-proliferative effects. While specific data on this compound is limited, similar compounds showed promise as potential anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluorobutane-1-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. For example, fluorinated sulfonyl chlorides are prepared by reacting fluorinated alcohols or amines with chlorosulfonic acid under controlled conditions. Modifications to literature procedures, such as adjusting reaction temperature or solvent polarity, can improve yield and purity. Post-synthesis purification via flash chromatography (using hexane/ethyl acetate gradients) or recrystallization is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Identify fluorine-coupled splitting patterns and sulfonyl group signals (e.g., sulfonyl chloride resonance near δ 40-50 ppm in ¹³C NMR).

- FT-IR : Confirm S=O stretches (~1350-1400 cm⁻¹) and C-F bonds (~1100-1200 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. How does this compound react with amines or alcohols in sulfonylation reactions?

- Methodological Answer : The sulfonyl chloride reacts nucleophilically with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Reaction efficiency depends on solvent choice (e.g., dichloromethane or pyridine for base-sensitive substrates) and stoichiometric ratios. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is corrosive and moisture-sensitive; store under inert gas (argon/nitrogen) at 2-8°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonylation of sterically hindered substrates using this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity with bulky substrates.

- Catalysis : Lewis acids (e.g., ZnCl₂) or DMAP can accelerate sulfonylation.

- Temperature Gradients : Gradual warming (0°C to RT) minimizes side reactions.

Computational modeling (DFT) may predict regioselectivity trends .

Q. What strategies mitigate hydrolytic instability of this compound in aqueous environments?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves or drying tubes to exclude moisture.

- Stabilizers : Additives like triethylamine or sulfolane can slow hydrolysis.

- In Situ Generation : Prepare the sulfonyl chloride immediately before use via thiol oxidation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride).

- Dynamic Effects : Consider conformational changes or solvent-induced shifts.

- Collaborative Analysis : Consult crystallographic data or computational simulations (e.g., Gaussian) to validate assignments .

Q. What are the environmental and toxicological implications of this compound degradation products?

- Methodological Answer :

- Degradation Studies : Monitor hydrolysis products (e.g., sulfonic acids) via LC-MS.

- Ecotoxicology : Use OECD guidelines to assess bioaccumulation potential (logP) or toxicity in model organisms (e.g., Daphnia magna).

- Comparative Data : Reference perfluorobutanesulfonate (PFBS) studies for persistence and mobility predictions .

Q. How can computational tools predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

Propriétés

IUPAC Name |

4-fluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWBBSTVVUPYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190678 | |

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-00-9 | |

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.